Synthetic Yield Advantage over Cyanogen Bromide in PRMT3 Synthesis
In a published synthetic scheme targeting allosteric PRMT3 inhibitors, diphenyl N-cyanocarbonimidate was compared directly with cyanogen bromide (BrCN) as the N-cyano group source. The diphenyl reagent gave a 38 % yield over two steps (steps g→h), while the parallel BrCN route (steps i→j) yielded 32 % over two steps, representing a 6-percentage-point absolute yield advantage (18.8 % relative improvement) for the diphenyl reagent [1]. The two routes also differed in solvent (i-PrOH vs. THF) and temperature (100 °C microwave vs. 40 °C thermal), highlighting distinct process compatibility profiles.
| Evidence Dimension | Two-step synthetic yield (N-cyano group introduction plus subsequent amine coupling) |
|---|---|
| Target Compound Data | 38 % over two steps (diphenyl N-cyanocarbonimidate, i-PrOH, 100 °C microwave) |
| Comparator Or Baseline | 32 % over two steps (BrCN, THF, 40 °C) |
| Quantified Difference | +6 percentage points absolute; +18.8 % relative yield improvement |
| Conditions | PRMT3 inhibitor intermediate synthesis; i-PrOH solvent for target, THF for comparator; microwave vs. thermal heating; 2-cyclohexylethylamine as second nucleophile |
Why This Matters
A 6-point yield advantage at an early step is economically significant in multi-step medicinal chemistry campaigns and directly translates to lower cost per gram of advanced intermediate.
- [1] Bohn, K. J.; et al. Exploiting an Allosteric Binding Site of PRMT3 Yields Potent and Selective Inhibitors. Supporting Information, Scheme 2. View Source
